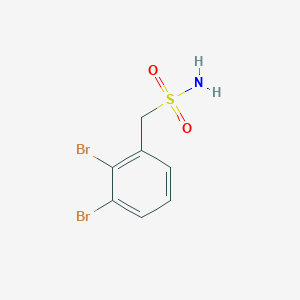

![molecular formula C10H14N2O2 B2680151 N-[3-(aminomethyl)phenyl]-2-methoxyacetamide CAS No. 926268-80-6](/img/structure/B2680151.png)

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide

カタログ番号:

B2680151

CAS番号:

926268-80-6

分子量:

194.234

InChIキー:

GELYYDIAMIVAAO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

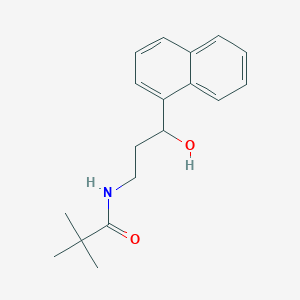

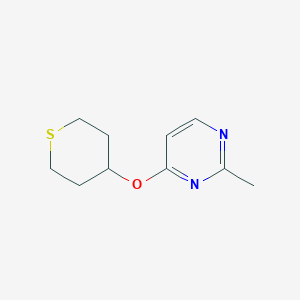

“N-[3-(aminomethyl)phenyl]-2-methoxyacetamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) . This indicates that the compound has a methoxy group (-OCH3) and an acetamide group (-NHCOCH3) attached to a phenyl ring. The phenyl ring also has an aminomethyl group (-CH2NH2) attached to it.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Amidantel: A Potent Anthelminthic

- Application : Amidantel, a derivative of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide, is recognized for its broad spectrum anthelminthic properties, showing activity against nematodes, filariae, and cestodes in animals.

- Research : A study by Wollweber et al. (1979) highlights its efficacy in dogs against hookworms and large roundworms, noting its good tolerance in animals without teratogenic effects (Wollweber et al., 1979).

Anticonvulsant Activity of Functionalized Derivatives

- Application : Derivatives of this compound have been reported to possess potent anticonvulsant activities.

- Research : Kohn et al. (1991) studied various alpha-heteroatom substituted derivatives, finding compounds like (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide to be highly effective in seizure control in mice, comparable to phenytoin (Kohn et al., 1991).

Chemoselective Acetylation in Drug Synthesis

- Application : The chemoselective acetylation of amino groups in derivatives of this compound is crucial in the synthesis of specific drugs, including antimalarials.

- Research : Magadum and Yadav (2018) demonstrated the use of Novozym 435 as a catalyst in this process, optimizing various parameters for effective synthesis (Magadum & Yadav, 2018).

Applications in Agricultural Chemistry

- Application : Chloroacetamide herbicides, structurally related to this compound, are extensively used in agriculture.

- Research : Coleman et al. (2000) explored the comparative metabolism of these herbicides in human and rat liver microsomes, illuminating the metabolic pathways and potential risks (Coleman et al., 2000).

Synthesis and Pharmacological Assessment of Derivatives

- Application : Derivatives of this compound have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties.

- Research : Rani et al. (2016) synthesized a series of these derivatives, demonstrating their potential as therapeutic agents (Rani et al., 2016).

Amidation and Amidohydroxylation in Organic Synthesis

- Application : The compound is used in the generation of stabilized N-acylnitrenium intermediates for organic synthesis processes.

- Research : Serna et al. (2004) showed that these intermediates can be intramolecularly trapped to produce various organic compounds (Serna et al., 2004).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELYYDIAMIVAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

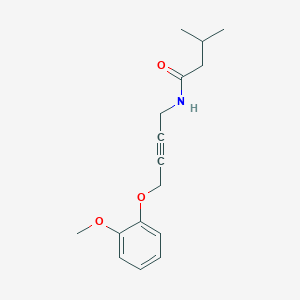

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamid...

Cat. No.: B2680069

CAS No.: 1421526-38-6

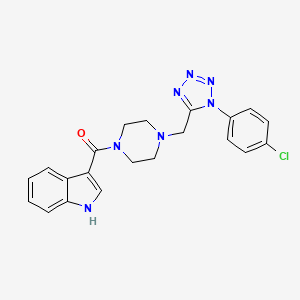

4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazo...

Cat. No.: B2680071

CAS No.: 899724-09-5

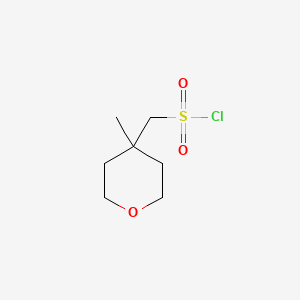

(4-Methyloxan-4-yl)methanesulfonyl chloride

Cat. No.: B2680074

CAS No.: 1784976-29-9

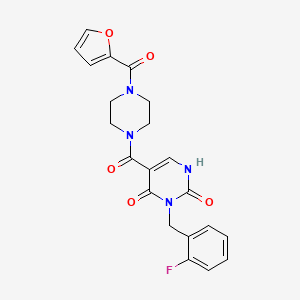

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]s...

Cat. No.: B2680075

CAS No.: 781654-61-3

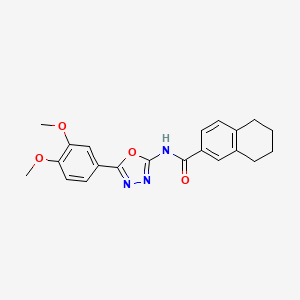

![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)

![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)